molecular formula CH4O3P- B1259572 Methylphosphonate(1-)

Methylphosphonate(1-)

Cat. No.: B1259572
M. Wt: 95.014 g/mol
InChI Key: YACKEPLHDIMKIO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The Methylphosphonate(1-) anion is a central biomarker and object of study in diverse scientific fields, from forensic toxicology to environmental microbiology. In forensic and analytical chemistry, it is recognized as a definitive, aged biomarker of exposure to G- and V-series organophosphorus nerve agents that contain a phosphorus-methyl bond . When these agents inhibit human butyrylcholinesterase (BChE), they undergo a process called "aging," which involves the hydrolysis of an O-alkyl group, resulting in a stable methylphosphonate adduct on the enzyme's serine-198 residue . This adduct is chemically stable and resistant to reactivation, making its direct quantitation through methods like immunomagnetic separation coupled with UHPLC-MS/MS crucial for retrospective confirmation of nerve agent exposure, especially in samples that have undergone suboptimal storage or shipping . In parallel environmental research, methylphosphonate is a molecule of significant interest in the oceanic methane paradox. Marine microbes, such as Nitrosopumilus maritimus and Pelagibacter ubique , biosynthesize methylphosphonate and subsequently utilize the C-P lyase pathway to cleave its C-P bond, especially under phosphorus stress, releasing methane and phosphate . The key enzyme in its biosynthesis, methylphosphonate synthase (MPnS), employs an unusual 2-histidine-1-glutamine iron-coordinating triad to catalyze its formation . From a mechanistic standpoint, methylphosphonate is known to interact with acetylcholinesterase, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at neuronal synapses . This product is intended for research applications only, including the development of analytical methods for threat agent detection, investigations into microbial methane production, and studies of enzyme inhibition. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

hydroxy(methyl)phosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACKEPLHDIMKIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O3P-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.014 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Environmental Applications

Microbial Methane Production

Recent studies have highlighted the role of methylphosphonate in microbial methane production, particularly in phosphorus-limited marine environments. Microorganisms such as Pelagibacter ubique and SAR116 utilize methylphosphonate as a phosphorus source, leading to methane formation. This process is crucial in the carbon cycle of oligotrophic oceans, where traditional phosphorus sources are scarce. In a study conducted in the western tropical North Atlantic, it was found that approximately 11% of surface carbon fixation could be sustained by phosphorus released from methylphosphonate utilization .

Ecological Importance

The metabolic pathways involving methylphosphonate contribute to the ecological balance by facilitating nutrient cycling in marine ecosystems. The degradation of methylphosphonate by microbial communities not only supports methane production but also influences the overall productivity of these environments, especially under conditions where inorganic phosphorus is limited .

Medicinal Chemistry Applications

Antiviral Drug Development

Methylphosphonate derivatives have been explored for their potential as antiviral agents. A notable example includes the design and synthesis of purine nucleoside phosphorylase inhibitors based on acyclic nucleoside phosphonates. These compounds demonstrated potent inhibitory effects against Mycobacterium tuberculosis and various T-cell malignancies, with some exhibiting IC50 values as low as 4 nM . This highlights the therapeutic potential of methylphosphonate derivatives in treating serious infections.

Chemical Warfare Agent Simulants

Methylphosphonate compounds, particularly diisopropyl methylphosphonate, have been utilized as simulants for nerve agents in chemical warfare research. Studies have shown that exposure to these compounds can induce significant biological effects, such as inhibiting natural killer cell activity in lymphocytes . This application is critical for developing detection methods and understanding the toxicological impacts of nerve agents.

Analytical Chemistry Applications

Trace Gas Detection

Methylphosphonate is also significant in analytical chemistry for developing sensors that detect trace amounts of chemicals. Recent advancements include using quantum cascade lasers for real-time detection of methylphosphonate and its derivatives . These technologies enhance our ability to monitor environmental pollutants and chemical warfare agents effectively.

Case Studies

Study Findings Significance
Microbial Methane Production Methylphosphonate utilization leads to methane formation in oligotrophic waters.Highlights ecological roles in nutrient cycling.
Antiviral Drug Development Novel methylphosphonate derivatives show potent activity against T-cell malignancies.Potential for new antiviral therapies.
Chemical Warfare Simulants DIMP affects lymphocyte function significantly.Important for safety protocols and detection methods.

Preparation Methods

Alkaline Hydrolysis of Dimethyl Methylphosphonate (DMMP)

Dimethyl methylphosphonate (DMMP, (CH₃O)₂POCH₃) serves as a precursor for Methylphosphonate(1-) via hydrolysis with aqueous NaOH or KOH. The reaction proceeds as follows:
$$
\text{(CH₃O)₂POCH₃ + 2 NaOH → CH₃PO₃Na₂ + 2 CH₃OH}
$$
Key Parameters :

  • Molar Ratio : 1:2 (DMMP:NaOH).
  • Temperature : 80–100°C.
  • Yield : >95% after neutralization and purification.

Industrial Relevance :

  • CN102086401A describes large-scale hydrolysis using 2 M NaOH at 90°C for 6 hours, yielding sodium methylphosphonate with 99% GC purity. Distillation residues (methylphosphonic acid and unreacted DMMP) are recyclable, enhancing cost efficiency.

Advantages :

  • Scalable with minimal organic solvent use.
  • High purity (>99%) achievable via vacuum distillation.

Michaelis-Arbuzov Reaction Followed by Deprotonation

The Michaelis-Arbuzov reaction between triethyl phosphite (P(OCH₂CH₃)₃) and methyl halides (CH₃X) forms dimethyl methylphosphonate, which is hydrolyzed to methylphosphonic acid and deprotonated:
$$
\text{P(OCH₂CH₃)₃ + CH₃X → (CH₃O)₂POCH₃ + CH₃CH₂X}
$$
$$
\text{(CH₃O)₂POCH₃ + H₂O → CH₃PO₃H₂ + 2 CH₃OH}
$$
Key Parameters :

  • Catalyst : Iodomethane (CH₃I).
  • Reaction Time : 2–6 hours under reflux.
  • Yield : 70–85% after hydrolysis.

Optimization :

  • US3110727A reports using chloromethylphosphinic acid (ClCH₂PO₂H) hydrolysis with 2 equivalents of NaOH, yielding methylphosphonic acid, which is neutralized to the anion.

Limitations :

  • Requires toxic methyl halides and generates stoichiometric alkyl halide byproducts.

Direct Neutralization of Methylphosphonic Acid

Methylphosphonic acid (CH₃PO₃H₂) is neutralized with bases (NaOH, KOH, or NH₃) to produce Methylphosphonate(1-):
$$
\text{CH₃PO₃H₂ + NaOH → CH₃PO₃HNa + H₂O}
$$
Synthesis of Methylphosphonic Acid :

  • Hydrolysis of Dichloromethylphosphine :
    $$
    \text{Cl₂PCH₃ + 3 H₂O → CH₃PO₃H₂ + 2 HCl}
    $$
    Conditions : 130–160°C, 1.2–4 atm pressure.
  • Oxidation of Methylphosphonous Acid :
    $$
    \text{CH₃PH(O)OH + H₂O₂ → CH₃PO₃H₂}
    $$
    Yield : 80–90%.

Industrial Data :

  • CN102964382A uses p-toluenesulfonic acid-modified diatomaceous earth to catalyze esterification of methylphosphonic acid with methanol, but neutralization remains the primary route for anion production.

Transesterification of Phosphonate Esters

Alkyl phosphonate esters react with alcohols under basic conditions to form Methylphosphonate(1-). For example, phenyl methylphosphonate reacts with sodium methoxide:
$$
\text{PhOPO(OCH₃)CH₃ + NaOCH₃ → CH₃PO₃Na + PhOCH₃}
$$
Catalysts : Metal oxides (e.g., MgO, ZnO) at 160–170°C.
Yield : 75–90% after 2–4 hours.

Applications :

  • CN107814939B employs MgO to catalyze poly(ethylene methylphosphonate) synthesis from DMMP and ethylene glycol, with subsequent hydrolysis to the anion.

Emerging methods utilize electrochemical cells to deprotonate methylphosphonic acid. A Pt anode and Ag/AgCl reference electrode in aqueous NaOH achieve near-quantitative conversion:
$$
\text{CH₃PO₃H₂ + OH⁻ → CH₃PO₃⁻ + H₂O}
$$
Conditions :

  • Potential : +1.2 V vs. Ag/AgCl.
  • Current Density : 10 mA/cm².

Advantages :

  • No byproducts; suitable for high-purity applications.

Comparative Analysis of Methods

Method Reactants Yield (%) Purity (%) Cost Scalability
Alkaline Hydrolysis DMMP, NaOH 95–99 >99 Low Industrial
Michaelis-Arbuzov Triethyl phosphite, CH₃X 70–85 90–95 Moderate Lab-scale
Direct Neutralization CH₃PO₃H₂, NaOH 85–95 98–99 Low Both
Transesterification Alkyl esters, NaOCH₃ 75–90 95–98 Moderate Pilot-scale
Electrochemical CH₃PO₃H₂, NaOH 90–98 >99 High Lab-scale

Q & A

Q. What are the established methodologies for synthesizing methylphosphonate(1-) derivatives, and how can purity be validated?

Synthesis typically involves nucleophilic substitution or Arbuzov reactions using dialkyl phosphites and alkyl halides. For example, dimethyl methylphosphonate can be synthesized via transesterification under inert conditions . Purity validation requires a combination of techniques:

  • Titration (acid-base or complexometric) for quantifying active phosphonate groups .
  • Spectroscopy (¹H/³¹P NMR) to confirm structural integrity and detect impurities .
  • Chromatography (HPLC or GC) with calibrated standards to assess purity thresholds (>95%) .

Q. How should methylphosphonate(1-) compounds be characterized to ensure reproducibility in academic studies?

Reproducibility hinges on rigorous characterization:

  • Elemental analysis to verify stoichiometry .
  • Thermogravimetric analysis (TGA) for thermal stability profiling .
  • Mass spectrometry (MS) with electron ionization to confirm molecular ions and fragmentation patterns .
  • Crystallography (X-ray or powder diffraction) for solid-state structure elucidation . Ensure all data is cross-referenced with literature values, and report deviations exceeding ±2% .

Q. What are the critical factors influencing the stability of methylphosphonate(1-) in aqueous solutions?

Stability depends on:

  • pH : Hydrolysis accelerates under strongly acidic (pH < 2) or alkaline (pH > 10) conditions due to P-O bond cleavage .
  • Temperature : Degradation rates double with every 10°C increase; store solutions at 4°C for long-term stability .
  • Light exposure : UV radiation induces radical-mediated decomposition; use amber vials for storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in ³¹P NMR data for methylphosphonate(1-) derivatives with similar substituents?

Contradictions often arise from:

  • Solvent effects : Chemical shifts vary with solvent polarity (e.g., δ differences of 0.5–1.0 ppm in CDCl₃ vs. D₂O) .
  • Tautomerism : Equilibria between phosphonate and phosphonic acid forms can split signals; use low-temperature NMR to "freeze" conformers .
  • Paramagnetic impurities : Chelate with EDTA or filter through activated charcoal to eliminate metal-induced shifts .

Q. What experimental strategies optimize the detection limits of methylphosphonate(1-) in complex matrices using mass spectrometry?

Detection sensitivity in GC-EI/MS or LC-ESI/MS can be enhanced by:

  • Derivatization : Trimethylsilylation improves volatility for GC analysis .
  • Ion source optimization : Adjust ion source temperature (200–250°C) and electron energy (70 eV) to maximize ion yield .
  • Matrix-matched calibration : Use internal standards (e.g., deuterated analogs) to correct for ion suppression in biological samples .

Q. How do steric and electronic effects in methylphosphonate(1-) analogs influence their biological activity as enzyme inhibitors?

Mechanistic studies require:

  • Docking simulations (AutoDock, Schrödinger) to predict binding affinities to target enzymes (e.g., alkaline phosphatase) .
  • Kinetic assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of inhibitor-enzyme interactions .

Q. What statistical approaches are recommended for analyzing variance in methylphosphonate(1-) quantification across multiple analytical platforms?

Use multivariate ANOVA to isolate instrument-specific variability (e.g., column aging in HPLC) from methodological errors . For inter-lab reproducibility:

  • Z-score analysis to identify outliers in round-robin tests .
  • Principal component analysis (PCA) to cluster data by technique (e.g., NMR vs. MS) and identify systematic biases .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (temperature, solvent purity) in Supplementary Information to enable replication .
  • Safety : Use fume hoods and PPE (nitrile gloves, goggles) when handling methylphosphonate precursors due to toxicity risks .
  • Data reporting : Include raw spectral data and ANOVA tables in Supporting Information for peer review .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylphosphonate(1-)
Reactant of Route 2
Methylphosphonate(1-)

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